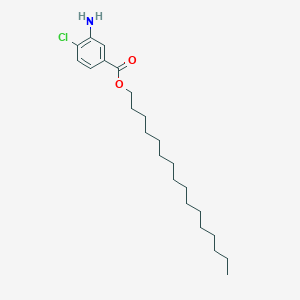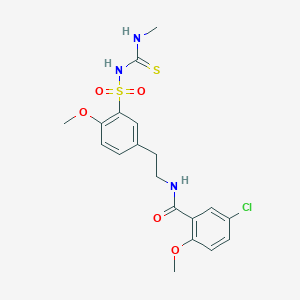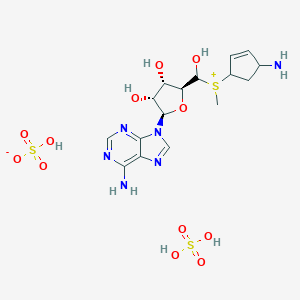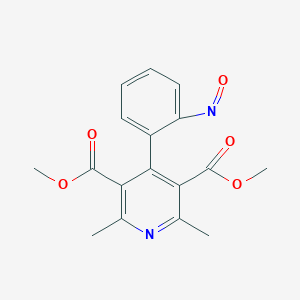
(2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester is an organic compound with the molecular formula C13H16O3. It is a derivative of isocrotonic acid, where the hydrogen atom on the carboxyl group is replaced by a benzyloxymethyl group, and the carboxyl group is esterified with methanol. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester typically involves the following steps:
Formation of Isocrotonic Acid Derivative: The starting material, isocrotonic acid, is first converted into its benzyloxymethyl derivative. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of isocrotonic acid is replaced by a benzyloxymethyl group.
Esterification: The benzyloxymethyl derivative of isocrotonic acid is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium hydride (NaH) can replace the benzyloxymethyl group with a different alkyl or aryl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl or aryl halides
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Alkyl or aryl derivatives
Applications De Recherche Scientifique
(2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block in the design and synthesis of potential drug candidates.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds. The benzyloxymethyl group can stabilize reaction intermediates, enhancing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Isocrotonic Acid Methyl Ester: Lacks the benzyloxymethyl group, making it less reactive in certain reactions.
Benzyloxymethyl Isocrotonic Acid: Not esterified, which affects its solubility and reactivity.
Crotonic Acid Methyl Ester: Similar structure but lacks the isomeric configuration, leading to different reactivity and applications.
Uniqueness: (2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester is unique due to the presence of both the benzyloxymethyl group and the ester functionality. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
methyl (E)-3-methyl-4-phenylmethoxybut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-11(8-13(14)15-2)9-16-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMCFYFWVUBHQT-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)COCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/COCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
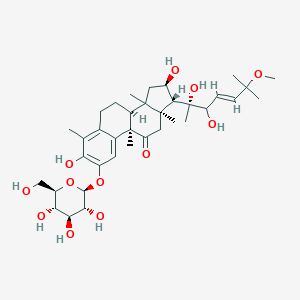
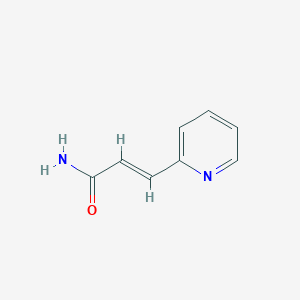
![(3R,4R,5R)-3-(1-Ethylpropoxy)-4-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester](/img/structure/B120900.png)
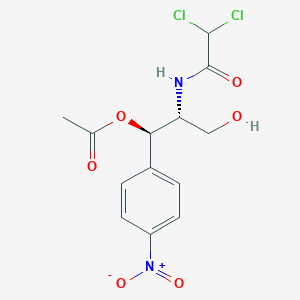
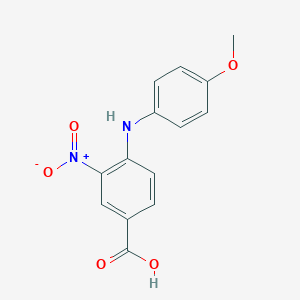
![Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B120915.png)
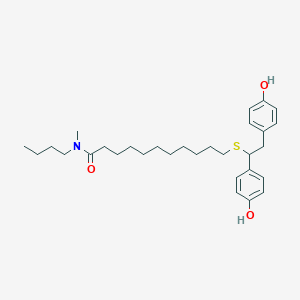
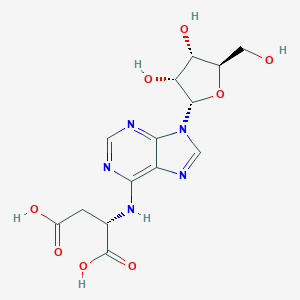
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)
